molecular formula C15H15NO6 B3834957 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No. B3834957
M. Wt: 305.28 g/mol
InChI Key: DYSKDKDFBRJGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, also known as MCG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring compound, coumarin, and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has also been shown to possess a range of biological activities, making it a versatile compound for use in various assays.
However, there are also limitations to the use of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has not been extensively studied in vivo, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been shown to possess neuroprotective properties, and further research is needed to fully understand its potential therapeutic applications.
Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine. The identification of its molecular targets could lead to the development of more specific and effective therapeutic agents.
Conclusion:
In conclusion, N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-tumor properties and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-8-5-14(19)22-12-6-10(3-4-11(8)12)21-9(2)15(20)16-7-13(17)18/h3-6,9H,7H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSKDKDFBRJGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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